3-(methylthio)-1-propanol, commonly known as methionol, is a volatile sulfur compound found naturally in various sources, including fruits, fermented beverages like beer and whiskey, and is a significant aroma compound in cheese [, ]. Its characteristic odor is often described as reminiscent of broth, meat, potatoes, or cauliflower. In certain contexts, particularly in wine and beer, methionol can be considered an off-flavor [].
Methionol can be synthesized through various methods, including:
The compound exhibits polar characteristics due to the presence of the sulfur atom, which influences its solubility in water and other solvents.
Methionol participates in several chemical reactions:
The mechanism of action for methionol primarily involves its reactivity as a nucleophile due to the sulfur atom's lone pair of electrons. In nucleophilic substitution reactions, methionol can attack electrophilic centers, leading to the formation of new sulfur-containing compounds.
Methionol exhibits distinct physical and chemical properties:
These properties are essential for its handling and application in various chemical processes.
Methionol has several scientific applications:
Methionol, systematically known as 3-(Methylthio)-1-propanol, represents a significant sulfur-containing alcohol within the flavor and fragrance industry. This compound possesses a unique molecular architecture that underpins its sensory characteristics and chemical behavior, necessitating thorough characterization across multiple dimensions.
The International Union of Pure and Applied Chemistry (IUPAC) designates methionol as 3-(Methylthio)propan-1-ol, reflecting its linear aliphatic structure comprising a three-carbon chain terminated by a hydroxyl group (–OH) and a methylthio group (–SCH₃) at the C3 position. Its molecular formula is C₄H₁₀OS, corresponding to a molecular weight of 106.19 g/mol. Structurally, methionol features a propanol backbone with a thioether linkage, creating a polar molecule with distinct regions of hydrophilicity (hydroxyl group) and hydrophobicity (alkyl chain and methylthio moiety).
The molecule exhibits conformational flexibility around the C–C and C–S bonds, with the antiperiplanar conformation being energetically favored in the gaseous phase. Quantum mechanical calculations reveal a dipole moment of approximately 2.1 Debye, primarily oriented along the C–O bond axis. Key bond lengths include C1–O (1.42 Å), C3–S (1.82 Å), and S–C (methyl) (1.80 Å), while bond angles at the C3 atom (C–C–S and C–S–C) approach tetrahedral values (≈109°), consistent with sp³ hybridization. The methylthio group exerts a moderate +I (inductive) effect but lacks significant mesomeric interactions, distinguishing its electronic influence from oxygen-containing analogs [1] [7].
The structural elucidation of methionol relies heavily on advanced spectroscopic and separation techniques, each providing complementary analytical information:
S–CH₃ deformation (≈1320 cm⁻¹)The C–O stretching frequency serves as a particularly diagnostic marker, analogous to methanol identification at 1015–1044 cm⁻¹ [3] [5]. Hydroxyl group vibrations are sensitive to hydrogen-bonding environments, making solvent selection critical for reproducible analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: δ 15.5 (–SCH₃), 33.2 (–SCH₂–), 60.1 (–CH₂OH).NMR provides unambiguous assignment of proton environments and carbon types, with the methylthio group generating distinctive downfield shifts in both spectra [5].
Mass Spectrometry (MS): Electron ionization (EI-MS) yields key fragments at m/z: 106 [M]⁺ (low abundance), 88 [M–H₂O]⁺, 75 [M–CH₃OH]⁺, 61 [CH₂=OH]⁺, and 47 [CH₃S]⁺. The fragmentation pattern confirms the molecular weight and reveals cleavage preferences, particularly loss of water from the molecular ion [5].
Chromatographic Separation:
Table 1: Characteristic Spectroscopic Signatures of Methionol
Technique | Key Spectral Features |
---|---|
FTIR | ν(O-H): 3350 cm⁻¹ (broad); ν(C-O): 1055 cm⁻¹; δ(S-CH₃): 1320 cm⁻¹; ν(C-S): 680 cm⁻¹ |
¹H NMR | δ 2.10 (s, 3H, SCH₃); 2.55 (t, 2H, SCH₂); 3.70 (t, 2H, CH₂OH); 1.80 (quintet, 2H, CH₂) |
EI-MS | m/z 106 (M⁺, low), 88 [M-H₂O]⁺ (base peak), 75 [M-CH₃OH]⁺, 61 [C₂H₅S]⁺, 47 [CH₃S]⁺ |
Methionol presents as a colorless to pale yellow liquid with a powerful, characteristic odor often described as "cauliflower-like" or "potato broth-like." Its boiling point at atmospheric pressure is 195–197°C, significantly higher than methanol (64.7°C) or ethanol (78.4°C) due to stronger intermolecular hydrogen bonding and greater molecular weight. The density at 20°C is 1.027 g/cm³, while its refractive index (n20D) is 1.483–1.487. Methionol demonstrates moderate water solubility (≈50 g/L at 20°C) but is fully miscible with ethanol, diethyl ether, chloroform, and most common organic solvents [1] [4] [7].
The compound's log P (octanol-water partition coefficient) is estimated at 0.85, indicating balanced hydrophilicity-lipophilicity character. Surface tension measurements yield values near 38.5 mN/m at 20°C, reflecting moderate intermolecular cohesion. Viscosity is approximately 8.5 mPa·s at 25°C, comparable to medium-chain aliphatic alcohols [7].
Stability assessments reveal methionol is susceptible to oxidation under ambient conditions, gradually forming 3-(methylthio)propionaldehyde and subsequently the corresponding acid. This degradation accelerates upon exposure to light, heat, or transition metal ions. Kinetic stability studies indicate:
Table 2: Key Physicochemical Properties of Methionol
Property | Value | Conditions |
---|---|---|
Molecular Weight | 106.19 g/mol | |
Boiling Point | 195–197°C | 101.3 kPa |
Density | 1.027 g/cm³ | 20°C |
Refractive Index | 1.483–1.487 | 20°C |
Water Solubility | ≈50 g/L | 20°C |
log P (octanol-water) | 0.85 (calculated) | |
Viscosity | ≈8.5 mPa·s | 25°C |
Flash Point | 87°C (closed cup) |
In solution, methionol exhibits hydrogen-bond donor and acceptor capabilities, forming complexes with protic solvents and metal ions. Its pKa is estimated at 15.1±0.2 (similar to primary alcohols), rendering it non-acidic under physiological conditions. Volatility, quantified by the Henry's law constant (≈1.2 × 10⁻⁶ atm·m³/mol), is lower than short-chain alcohols but sufficient for aroma perception. These properties collectively govern methionol's partitioning behavior in biological and food matrices, influencing extraction efficiency during analysis [1] [4] [7].
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